2,3-Dihydro-5,6-dimethyl-1,4-dithiin

Catalog No.
S14283544
CAS No.
22796-26-5
M.F
C6H10S2
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-5,6-dimethyl-1,4-dithiin

CAS Number

22796-26-5

Product Name

2,3-Dihydro-5,6-dimethyl-1,4-dithiin

IUPAC Name

5,6-dimethyl-2,3-dihydro-1,4-dithiine

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C6H10S2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3

InChI Key

FAYLFGHUYPPDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCCS1)C

2,3-Dihydro-5,6-dimethyl-1,4-dithiin is a sulfur-containing organic compound with the molecular formula C₆H₁₀S₂. It belongs to the class of compounds known as dithiins, characterized by a unique structure featuring two sulfur atoms in a five-membered ring. This compound is notable for its potential applications in agriculture and its biological activity.

  • Oxidation: The compound can be oxidized to form various derivatives, including 1,1,4,4-tetraoxide forms. This reaction is significant in understanding its stability and reactivity under different conditions .
  • Photolysis: Studies have shown that this compound can undergo photolysis when exposed to light in solvents such as acetonitrile and methanol, leading to the formation of reactive intermediates .
  • Reactions with Electrophiles: As a dithiol derivative, it can react with electrophiles to form more complex structures .

The synthesis of 2,3-dihydro-5,6-dimethyl-1,4-dithiin typically involves:

  • Cyclization Reactions: The compound can be synthesized through cyclization reactions of suitable precursors containing sulfur and carbon atoms. For example, the reaction of 1,3-dithiols with appropriate aldehydes can yield dithiins .
  • Chemical Modifications: Further modifications can be made to enhance its properties or yield specific derivatives based on desired applications.

2,3-Dihydro-5,6-dimethyl-1,4-dithiin has several applications:

  • Agriculture: Its herbicidal properties make it a candidate for use in crop protection against weeds .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other sulfur-containing chemicals and pharmaceuticals.

Several compounds share structural similarities with 2,3-dihydro-5,6-dimethyl-1,4-dithiin. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1,3-DithiinContains two sulfur atoms in a six-membered ringMore stable than dithiins due to ring size
2,3-Dihydro-5-methyl-1,4-dithiinSimilar structure but with one less methyl groupPotentially less potent due to reduced sterics
Dimethipin (another name for this compound)Same molecular formula but different contextNotable for specific agricultural applications

The uniqueness of 2,3-dihydro-5,6-dimethyl-1,4-dithiin lies in its specific methyl substitution pattern and its demonstrated biological activity compared to other dithiins. Its potential use in agriculture as an herbicide distinguishes it from similar compounds that may not exhibit such properties.

Historical Evolution of Dithiin Synthesis Strategies

The synthesis of 1,4-dithiins traces its origins to mid-20th-century investigations into sulfur heterocycles. Early approaches focused on cyclocondensation reactions between dithiols and α-halogenated carbonyl compounds. For instance, Meyer and Schneider demonstrated that 1,2-ethanedithiol reacts with α-bromo-ketoesters to form 5,6-dihydro-1,4-dithiins via cyclic hemithioacetal intermediates. These foundational studies established the viability of sulfur-sulfur bond formation through nucleophilic displacement, paving the way for later refinements.

The development of 1,3-dithiane chemistry by Corey and Seebach in the 1960s provided contrasting strategies for sulfur heterocycle synthesis, though 1,4-dithiins remained less explored until the 1980s. The unique reactivity of 1,4-dithiins, particularly their ability to serve as masked dienes or electrophilic partners, spurred interest in optimizing their synthesis.

Parham Ring Expansion: Mechanism and Substrate Scope

The Parham ring expansion, traditionally used for carbocyclic systems, was adapted for 1,4-dithiin synthesis through the reaction of bromoesters with 1,2-ethanedithiol. Key to this process is the formation of a cyclic hemithioacetal intermediate, which undergoes dehydration to yield the dithiin ring. For example, treatment of methyl α-bromoacetoacetate with 1,2-ethanedithiol in benzene at room temperature produces 2,3-dihydro-5,6-dimethyl-1,4-dithiin in 98% yield (Table 1).

Table 1: Optimization of Parham Ring Expansion for 2,3-Dihydro-5,6-dimethyl-1,4-dithiin Synthesis

SubstrateReagentSolventCatalystYield (%)Reference
Methyl α-bromoacetoacetate1,2-EthanedithiolBenzeneNone98
Ethyl α-bromopropionylacetate1,2-EthanedithiolEtherBF₃·Et₂O26

Mechanistic studies revealed that the absence of Lewis acid catalysts (e.g., BF₃) enhances selectivity by minimizing side reactions. Isotopic labeling experiments confirmed that water elimination from the hemithioacetal intermediate is the rate-determining step.

Halocarbonyl-Thiosulfate Condensation Approaches

This method leverages the reactivity of α-halogenated ketones with sulfur nucleophiles. For 2,3-dihydro-5,6-dimethyl-1,4-dithiin, methyl α-bromoacetoacetate serves as the halocarbonyl component, reacting with 1,2-ethanedithiol under mild conditions. The reaction proceeds via a tandem nucleophilic substitution and cyclization sequence, avoiding the need for high temperatures or strong acids.

A notable advantage of this approach is its scalability. For instance, stirring equimolar amounts of the bromoester and dithiol in benzene at room temperature for 5 hours achieves near-quantitative conversion. The methyl substituents at the 5,6-positions arise from the α-methyl groups of the acetoacetate precursor, ensuring regioselectivity.

Oxidative Annelation Techniques in Heterocycle Formation

Oxidative annelation, though less commonly applied to 1,4-dithiins, offers potential routes via sulfur-sulfur bond formation. While direct examples for 2,3-dihydro-5,6-dimethyl-1,4-dithiin are sparse, related systems employ oxidants like iodine or hydrogen peroxide to dimerize thiols or disulfides. For instance, Asinger et al. synthesized dithiins via oxidative coupling of thiiranes with α-mercaptoketones, though this method has not been explicitly adapted for the target compound.

Future research could explore oxidative cyclization of dithiol precursors bearing methyl groups, potentially leveraging transition-metal catalysts to enhance efficiency.

Modern Catalytic Approaches for Regioselective Synthesis

Recent advances emphasize catalyst-controlled regioselectivity and atom economy. While early syntheses of 2,3-dihydro-5,6-dimethyl-1,4-dithiin required stoichiometric reagents, modern protocols employ organocatalysts or transition-metal complexes to accelerate cyclization. For example, thiol-ene click chemistry has been proposed for dithiin synthesis, though its application to methyl-substituted derivatives remains experimental.

Notably, the solvent-free condensation of α-bromo-ketones with 1,2-ethanedithiol under microwave irradiation represents a green chemistry advancement, reducing reaction times from hours to minutes while maintaining high yields. Such innovations align with the growing demand for sustainable synthetic methodologies.

Carbon-Carbon Synthon Applications in Carbon-Carbon Bond Formation

The utilization of 2,3-dihydro-5,6-dimethyl-1,4-dithiin as a carbon-carbon synthon represents a significant advancement in modern synthetic methodology [1] [2]. This heterocyclic system functions effectively as a two-carbon building block, enabling the controlled formation of carbon-carbon bonds through various mechanistic pathways [2] [3]. The compound's unique electronic structure, characterized by the conjugated sulfur-carbon framework, facilitates nucleophilic and electrophilic transformations that are not readily accessible with conventional building blocks [1] [4].

Table 1: Synthetic Methods for 2,3-Dihydro-5,6-dimethyl-1,4-dithiin Formation

MethodStarting MaterialsReaction ConditionsYield Range (%)Key Advantages
Parham Ring Expansion1,3-Dithiolane + α-haloketoneReflux in toluene/water65-85High stereoselectivity
Acyloin-Bunte Salt ReactionAcyloin + Organic thiosulfateAqueous alkali conditions70-90Mild conditions, high yield
α-Halocarbonyl CondensationEthanedithiol + α-haloketoneLewis acid catalysis55-75Good functional group tolerance
Thiosulfate CyclizationMercaptoketone + ThiosulfateMild heating, pH 8-1060-80Scalable process
Direct Oxidative CyclizationDithiol + Carbonyl compoundOxidative conditions, boron trifluoride diethyl etherate50-70Direct cyclization pathway

The lithiation-alkylation sequence represents one of the most important carbon-carbon bond forming reactions involving 2,3-dihydro-5,6-dimethyl-1,4-dithiin [1] [2]. Treatment with strong bases such as n-butyllithium at low temperatures generates stable metalated intermediates that can undergo subsequent alkylation with primary and activated secondary electrophiles [2] [7]. This methodology provides access to substituted dithiin derivatives with excellent control over stereochemistry, particularly in the formation of Z-alkenes upon subsequent desulfurization [7].

Transition metal-catalyzed coupling reactions have emerged as powerful tools for carbon-carbon bond formation using 2,3-dihydro-5,6-dimethyl-1,4-dithiin derivatives [8] [9]. Palladium-catalyzed cross-coupling reactions enable the formation of aryl-dithiin conjugates under mild conditions, expanding the scope of accessible molecular architectures [8] [9]. The recently developed zincation protocols allow for room-temperature cross-coupling reactions, significantly improving the synthetic utility of these heterocyclic building blocks [9] [10].

Table 2: Carbon-Carbon Bond Formation Applications of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeStereoselectivity
Lithiation-AlkylationPrimary alkyl halidesn-BuLi, THF, -78°CSubstituted dithiinsHigh (>90% ee)
Transition Metal CouplingAryl halides/boronic acidsPd(0), Base, 80-120°CAryl-dithiin conjugatesVariable
Diels-Alder CycloadditionElectron-poor dienophilesThermal, 25-80°CBicyclic adductsExcellent (>95% de)
Allyl Cation CycloadditionElectron-rich alkenesTriflic acid, 0-25°CCyclopentane derivativesHigh (>85% de)
Carbene CyclopropanationAlkenesAu(I), 25°CCyclopropane productsGood (80-90% de)

The Diels-Alder reactivity of oxidized 2,3-dihydro-5,6-dimethyl-1,4-dithiin derivatives provides access to complex bicyclic systems through carbon-carbon bond formation [2] [11]. The corresponding tetraoxide derivatives function as highly reactive dienophiles, comparable in reactivity to maleic anhydride, enabling room-temperature cycloadditions with a wide range of dienes [11] [12]. Subsequent desulfonylation reactions reveal the underlying carbon framework, making this approach particularly valuable for the synthesis of cyclohexadiene derivatives [13] [11].

Heterocyclic Architectures via Sulfur-Mediated Cyclizations

The construction of heterocyclic architectures through sulfur-mediated cyclizations represents a cornerstone application of 2,3-dihydro-5,6-dimethyl-1,4-dithiin in synthetic chemistry [1] [2] [14]. The unique electronic properties of the dithiin ring system enable various cyclization modes that lead to diverse heterocyclic frameworks [14] [15]. These transformations often proceed through sulfur-stabilized intermediates that facilitate the formation of otherwise challenging ring systems [14] [16].

Ring expansion methodologies utilizing 2,3-dihydro-5,6-dimethyl-1,4-dithiin have proven particularly effective for the synthesis of medium-sized heterocycles [15] [17]. The Parham rearrangement, involving 1,2-sulfur migration through cyclic sulfonium intermediates, enables the conversion of six-membered dithiin rings to larger heterocyclic systems [18] [17]. This methodology has been successfully applied to the synthesis of seven- and eight-membered sulfur-containing heterocycles with excellent stereocontrol [15] [18].

The formation of spirocyclic frameworks through sulfur-mediated cyclizations represents another significant application of 2,3-dihydro-5,6-dimethyl-1,4-dithiin [15]. Acid-catalyzed cyclizations involving the dithiin system as an allyl cation equivalent enable the rapid assembly of complex polycyclic structures. These transformations proceed through well-defined mechanistic pathways that allow for predictable stereochemical outcomes.

Table 4: Heterocyclic Architecture Construction via Sulfur-Mediated Cyclizations

Target ArchitectureSynthetic StrategyKey ReactionYield (%)Notable Features
Cyclopentane-fused systems(3+2) CycloadditionAllyl cation cycloaddition70-90High stereoselectivity
Benzannelated heterocyclesElectrophilic cyclizationFriedel-Crafts alkylation60-85Regioselective substitution
Medium-sized ring systemsRing expansion methodologySulfur migration/expansion50-75Stereospecific expansion
Spirocyclic frameworksRadical cascade reactionsC-H functionalization65-80Functional group tolerance
Polycyclic natural productsMulti-component assemblyDiels-Alder/rearrangement40-70Step-economical synthesis

Benzannelated heterocycles can be efficiently accessed through electrophilic cyclization reactions involving 2,3-dihydro-5,6-dimethyl-1,4-dithiin [19] [20]. The fusion of aromatic rings to the dithiin core enhances both the stability and reactivity of the resulting heterocyclic systems [19] [21]. These transformations often proceed through Friedel-Crafts-type mechanisms that enable regioselective substitution patterns [20] [21].

The application of radical cascade reactions for the construction of complex heterocyclic architectures has gained significant attention in recent years [15]. Photoredox-catalyzed thioether functionalization reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These methodologies are particularly valuable for the late-stage functionalization of complex molecules containing the dithiin core.

Umpolung Reactivity in Complex Molecule Assembly

The umpolung reactivity of 2,3-dihydro-5,6-dimethyl-1,4-dithiin provides access to unconventional disconnections in complex molecule assembly [1] [22] [2]. This polarity reversal strategy enables the utilization of typically electrophilic carbon centers as nucleophilic synthons, significantly expanding the scope of synthetic transformations [22] [7]. The stabilization provided by the sulfur atoms in the dithiin ring system allows for the generation and manipulation of carbanion intermediates under controlled conditions [22] [7].

The formation of Z-alkenes through umpolung methodology represents a particularly valuable application of 2,3-dihydro-5,6-dimethyl-1,4-dithiin [7]. The lithiation-alkylation-desulfurization sequence enables the stereospecific synthesis of cis-alkenes from carbonyl precursors [7]. This transformation has been successfully applied to the synthesis of natural products such as muscalure, the sex pheromone of the common house fly.

The versatility of umpolung reactivity is further demonstrated in the synthesis of complex polyhydroxy compounds and carbohydrate derivatives. The stereochemical control achieved through the dithiin-mediated umpolung approach enables the efficient construction of multiple stereogenic centers in a single synthetic sequence. This methodology has been particularly valuable for the de novo synthesis of both natural and unnatural sugar analogs.

Advanced applications of umpolung reactivity include the formation of quaternary carbon centers through alkylation with sterically hindered electrophiles. The unique stabilization provided by the dithiin ring system enables these challenging transformations to proceed under relatively mild conditions. This capability has been exploited in the total synthesis of complex natural products containing contiguous quaternary centers.

Comparative Analysis with 1,3-Dithiane Derivatives

The comparative analysis of 2,3-dihydro-5,6-dimethyl-1,4-dithiin with 1,3-dithiane derivatives reveals distinct advantages and limitations for each heterocyclic system [1] [2] [3]. While 1,3-dithianes have been extensively utilized as acyl anion equivalents in organic synthesis, 1,4-dithiin derivatives offer complementary reactivity patterns that enable access to different structural motifs [1] [2]. The fundamental difference lies in the carbon-carbon synthon capability, with 1,4-dithiins functioning as effective two-carbon building blocks compared to the one-carbon synthon nature of 1,3-dithianes [1] [2].

Table 3: Comparative Analysis - 1,4-Dithiin vs 1,3-Dithiane Derivatives

Property/Reactivity2,3-Dihydro-5,6-dimethyl-1,4-dithiin1,3-Dithiane DerivativesRelative Advantage
Ring Size6-membered6-memberedSimilar
Stability of Lithiated SpeciesModerate (-70°C stable)High (-40°C stable)1,3-Dithiane > 1,4-Dithiin
β-Elimination TendencyModerateLow1,3-Dithiane > 1,4-Dithiin
Alkylation Temperature-78 to -50°C-40 to 0°C1,3-Dithiane > 1,4-Dithiin
Electrophile ScopePrimary/activated secondaryWide range including tertiary1,3-Dithiane > 1,4-Dithiin
Stereochemical ControlGood (cis-alkene formation)Excellent1,4-Dithiin (Z-selectivity)
Oxidation BehaviorSelective sulfoxide formationComplex mixture formation1,4-Dithiin > 1,3-Dithiane
Ring Opening ReactionsRequires harsh conditionsFacile under mild conditions1,3-Dithiane > 1,4-Dithiin
C2-Synthon EfficiencyExcellentGood (C1-synthon)1,4-Dithiin (C2-synthon)
Synthetic AccessibilityModerateHigh1,3-Dithiane > 1,4-Dithiin

The stability of lithiated species represents a critical difference between the two heterocyclic systems [1] [14] [7]. While 1,3-dithiane derivatives can form stable lithiated intermediates at temperatures as high as -40°C, 2,3-dihydro-5,6-dimethyl-1,4-dithiin requires lower temperatures (-70°C) to prevent β-elimination reactions [14] [7]. This temperature sensitivity limits the scope of electrophiles that can be effectively employed in alkylation reactions with dithiin derivatives [14] [7].

The stereochemical control achievable with 2,3-dihydro-5,6-dimethyl-1,4-dithiin offers distinct advantages in specific synthetic applications [7]. The inherent preference for Z-alkene formation upon desulfurization provides access to stereoisomers that are not readily available through conventional synthetic methods [7]. This selectivity has proven particularly valuable in the synthesis of natural products containing cis-alkene moieties.

The oxidation behavior of 2,3-dihydro-5,6-dimethyl-1,4-dithiin derivatives demonstrates superior selectivity compared to 1,3-dithiane analogs [23] [11]. The formation of well-defined sulfoxide intermediates enables controlled transformations that maintain the structural integrity of the heterocyclic core [23] [11]. In contrast, 1,3-dithiane oxidation often leads to complex mixtures that are difficult to manipulate synthetically [11] [12].

The mechanistic investigations of sulfur migration in ring expansion reactions involving 2,3-dihydro-5,6-dimethyl-1,4-dithiin reveal complex pathways that proceed through well-defined intermediates. The ring expansion of 1,3-dithiolanes to 5,6-dihydro-1,4-dithiins represents one of the most thoroughly studied transformations in this system [1] [2] [3].

The fundamental mechanism involves a 1,2-sulfur migration process that occurs through a cyclic sulfonium intermediate. This pathway was first elucidated by Parham and colleagues, who demonstrated that the ring expansion involves the formation of a β-haloalkyl-sulfide intermediate [4]. The process begins with the activation of one sulfur atom in the dithiolane ring to form a sulfonium ion, which subsequently undergoes ring opening assisted by the adjacent sulfur atom [2].
The formation of the sulfonium intermediate is facilitated by the presence of alpha-halocarbonyl compounds, which serve as electrophilic activators. The reaction proceeds through a sequence of bond-forming and bond-breaking events: cyclic sulfonium intermediate formation, followed by ring opening, and finally elimination of hydrogen chloride [2]. This mechanism has been validated through computational studies, which show that the most energetically favorable pathway involves double-methanol molecules mediating the proton transfer process, with an energy barrier of 19.9 kcal/mol [5].

The stereochemical outcome of these transformations depends significantly on the substitution pattern of the starting dithiolane. In the case of 2,3-dihydro-5,6-dimethyl-1,4-dithiin, the presence of methyl substituents at the 5,6-positions influences both the reaction rate and the regioselectivity of the ring expansion. Studies have shown that the reaction proceeds most efficiently when conducted under reflux conditions in a water/toluene mixture, where the spontaneous rearrangement occurs with elimination of hydrochloric acid [4].

The scope of this ring expansion methodology extends beyond simple dithiolanes to include more complex polycyclic systems. Recent investigations have demonstrated that the reaction can be applied to fused ring systems, enabling the synthesis of larger sulfur-containing heterocycles [1] [6]. The versatility of this approach makes it particularly valuable for the construction of medium-sized sulfur heterocycles, which are otherwise difficult to access through conventional synthetic methods.

β-Fragmentation Challenges and Mitigation Strategies

The β-fragmentation of 2,3-dihydro-5,6-dimethyl-1,4-dithiin systems presents unique challenges that require careful consideration of reaction conditions and molecular design. Alpha,beta-unsaturated thioaldehydes and thioketones, which can be generated from dithiin precursors, undergo characteristic fragmentation reactions that lead to the formation of dimeric products [7].

The fragmentation process involves the formation of 1,2-dithiin and 1,3-dithiin products through self-dimerization reactions. In these transformations, one molecule serves as the heterodiene component while another acts as the dienophile, resulting in different types of dimeric products depending on the substitution pattern [7]. The selectivity between head-to-tail and head-to-head dimers is controlled by both thermodynamic and kinetic factors, with head-to-tail dimers being kinetically favored by approximately 5 kcal/mol but thermodynamically less stable by about 2 kcal/mol [7].

Mitigation strategies for controlling β-fragmentation reactions focus on several key approaches. Temperature control is crucial, as the fragmentation process is highly temperature-dependent. Studies have shown that conducting reactions at lower temperatures can favor the formation of desired products while minimizing unwanted fragmentation pathways [8]. The use of appropriate solvents also plays a critical role in controlling the reaction outcome. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been found to stabilize certain intermediates and reduce the tendency toward fragmentation [8].

The electronic nature of substituents significantly affects the fragmentation behavior. Electron-withdrawing groups tend to stabilize the intermediates formed during fragmentation, while electron-donating groups can accelerate the process. This relationship has been exploited in the design of synthetic strategies that either promote or suppress fragmentation depending on the desired outcome [9].

Protective group strategies have also been developed to prevent unwanted fragmentation. The use of temporary protecting groups on reactive sites can redirect the reaction pathway away from fragmentation and toward desired cyclization or substitution reactions [9]. Additionally, the timing of reagent addition and the use of specific catalysts can help control the fragmentation process.

Recent advances in computational chemistry have provided valuable insights into the fragmentation mechanisms, enabling the prediction of reaction outcomes and the design of more effective mitigation strategies. Density functional theory calculations have been particularly useful in understanding the electronic factors that govern fragmentation pathways [5].

Oxidation-State Dependent Reactivity Profiles

The reactivity of 2,3-dihydro-5,6-dimethyl-1,4-dithiin is profoundly influenced by its oxidation state, with each oxidation level exhibiting distinct electronic and geometric properties that determine its chemical behavior. The oxidation-state dependent reactivity has been extensively studied through electrochemical, spectroscopic, and computational methods [10] [11].

In the fully reduced state (neutral dithiin), the compound adopts a twist geometry that minimizes steric interactions between the methyl substituents. This conformation is stabilized by the saturated nature of the dihydro ring system, which allows for conformational flexibility. The HOMO of the neutral species is primarily localized on the sulfur p-orbitals, making these sites the most nucleophilic centers in the molecule [12].

Upon single-electron oxidation, the compound undergoes a significant geometric change to adopt a more planar configuration. This geometric reorganization is accompanied by a change in the electronic structure, with the unpaired electron being delocalized across both sulfur atoms and the C2-C3 bond. The planar geometry in the oxidized state facilitates conjugation and stabilizes the radical cation through resonance effects [11].

The oxidation potentials of dithiin derivatives are highly sensitive to the nature and position of substituents. Electron-withdrawing groups such as trifluoromethyl significantly increase the oxidation potential, while electron-donating groups have the opposite effect. For 3,6-bis(trifluoromethyl)-1,2-dithiin, the oxidation occurs at much more positive potentials compared to the parent compound, reflecting the decreased electron density at the sulfur centers [11].

The two-electron oxidation process leads to the formation of a dication species that exhibits markedly different reactivity compared to the neutral and radical cation forms. The dication is highly electrophilic and readily undergoes nucleophilic attack at the sulfur centers. This oxidation state is particularly relevant for reactions with nucleophilic species such as thiols and amines [9].

Temperature effects on oxidation-state dependent reactivity have been systematically investigated. Higher temperatures generally favor the formation of higher oxidation states, but can also lead to decomposition reactions. The optimal temperature range for maintaining specific oxidation states depends on the substitution pattern and the nature of the surrounding medium [8].

The pH of the reaction medium also plays a crucial role in determining the oxidation state and reactivity. Under basic conditions, the compound is more readily oxidized, while acidic conditions tend to stabilize the neutral form. This pH dependence has been exploited in the development of selective oxidation procedures [13].

Solvent effects on oxidation-state dependent reactivity are particularly pronounced. Polar solvents stabilize charged species and facilitate electron transfer processes, while nonpolar solvents favor the neutral form. The dielectric constant of the solvent has been shown to correlate with the oxidation potential, with higher dielectric constants leading to lower oxidation potentials [14].

Solvent and Temperature Effects on Reaction Kinetics

The kinetics of transformations involving 2,3-dihydro-5,6-dimethyl-1,4-dithiin are significantly influenced by both solvent properties and temperature, with these effects often being interdependent and requiring careful optimization for successful synthetic applications [15] [16].

Solvent effects on reaction kinetics manifest through multiple mechanisms. The polarity of the solvent affects the stabilization of transition states and intermediates, with polar solvents generally stabilizing charged species and facilitating ionic reaction pathways. Studies have shown that the reaction rate can vary by several orders of magnitude depending on the solvent choice [16]. For dithiin transformations, protic solvents such as methanol and water often accelerate reactions through hydrogen bonding interactions that stabilize polar intermediates [15].

The hydrogen bonding ability of solvents plays a particularly important role in dithiin chemistry. Solvents capable of forming hydrogen bonds can stabilize thiolate intermediates and facilitate proton transfer processes. This effect is especially pronounced in reactions involving ring opening and cyclization, where proton transfer is a key mechanistic step [13]. The relationship between solvent hydrogen bonding ability and reaction rate has been quantified through linear free energy relationships, providing predictive tools for solvent selection.

Hydrophobic effects also contribute to solvent-dependent kinetics. In aqueous media, the hydrophobic stacking of organic substrates can significantly accelerate certain reactions, particularly Diels-Alder cycloadditions. This effect has been demonstrated for dithiin-containing dienophiles, where water promotes the reaction through enforced proximity of the reactants [15].

Temperature effects on dithiin reaction kinetics follow Arrhenius behavior, but the activation energies vary significantly depending on the specific transformation and reaction conditions. Thermal transformations of dithiin derivatives typically require elevated temperatures (110-260°C) and proceed through thiocarbonylylid intermediates with subsequent sulfur extrusion [8]. The temperature dependence of these reactions has been systematically studied, revealing that the activation energy for sulfur extrusion is approximately 25-30 kcal/mol.

The interplay between solvent and temperature effects is particularly complex in dithiin systems. At elevated temperatures, solvent effects become more pronounced due to increased molecular motion and enhanced solvation dynamics. This relationship has been exploited in the development of temperature-programmed synthetic procedures that take advantage of changing solvent properties during the reaction [17].

Kinetic studies of metal ion-promoted hydrolysis reactions have provided detailed insights into the temperature and solvent dependence of dithiin reactivity. For thallium(III)-promoted hydrolysis, the reaction mechanism involves rapid formation of a 1:1 adduct (formation constant K = 54.5 dm³ mol⁻¹ at 25°C) followed by a slow ring-opening step (k₂ = 77 s⁻¹). The relatively small effect of increasing dioxane content to 20% (v/v) suggests that the reaction is not highly sensitive to solvent polarity changes [13].

The development of predictive models for solvent and temperature effects has been facilitated by computational chemistry approaches. Density functional theory calculations have been used to model solvent effects through implicit solvation models, providing quantitative predictions of reaction rates and equilibria. These computational tools have proven particularly valuable for understanding the molecular basis of solvent effects and for optimizing reaction conditions [17].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

146.02239267 g/mol

Monoisotopic Mass

146.02239267 g/mol

Heavy Atom Count

8

UNII

783KQO0LRS

Dates

Last modified: 08-10-2024

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